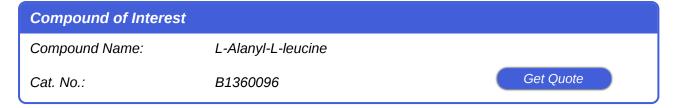


L-Alanyl-L-leucine (CAS 3303-34-2): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanyl-L-leucine is a dipeptide composed of the amino acids L-alanine and L-leucine. Its CAS registry number is 3303-34-2. As a component of proteins and a product of protein metabolism, this dipeptide is of significant interest in various fields of biochemical and pharmaceutical research. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, analytical methods, and biological significance, with a focus on experimental protocols and data presentation for the scientific community.

Physicochemical Properties

L-Alanyl-L-leucine is a white solid substance.[1] Its fundamental properties are summarized in the table below.



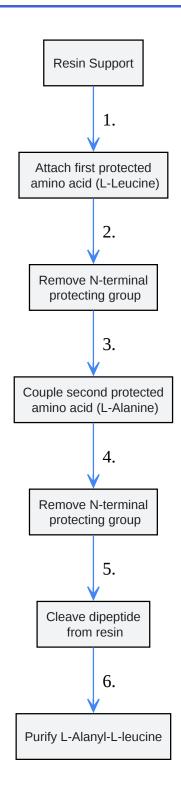
Property	Value	Source
CAS Number	3303-34-2	[1]
Molecular Formula	C9H18N2O3	[1]
Molecular Weight	202.25 g/mol	[1]
IUPAC Name	(2S)-2-[[(2S)-2- aminopropanoyl]amino]-4- methylpentanoic acid	[1]
Synonyms	Ala-Leu, H-Ala-Leu-OH, N-L- Alanyl-L-leucine	[1]
Solubility	Soluble in water.	[2]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 1 year.	[2]

Synthesis of L-Alanyl-L-leucine

The chemical synthesis of **L-Alanyl-L-leucine** is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The general workflow for SPPS is depicted below.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)





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Caption: General workflow for the solid-phase synthesis of L-Alanyl-L-leucine.



Detailed Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of **L-Alanyl-L-leucine** using the widely adopted Fmoc/tBu strategy.[3]

- 1. Resin Preparation and First Amino Acid Loading:
- Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for 1-2 hours.
- Dissolve Fmoc-L-leucine (3 equivalents) and diisopropylethylamine (DIPEA; 7.5 equivalents) in dry dichloromethane (DCM).
- Add the amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.
- Wash the resin with DMF and DCM.
- Cap any unreacted sites on the resin using a solution of DCM/methanol/DIPEA (e.g., 80:15:5) for 15-30 minutes.[4]
- Wash the resin thoroughly with DMF and DCM.
- 2. N-terminal Fmoc Deprotection:
- Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the loaded L-leucine.
- Wash the resin extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
- 3. Coupling of the Second Amino Acid:
- Activate Fmoc-L-alanine (3-5 equivalents) using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF.
- Add the activated amino acid solution to the deprotected resin-bound leucine.



- Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.[3]
- Wash the resin with DMF.
- 4. Final Fmoc Deprotection:
- Repeat the Fmoc deprotection step as described in step 2 to remove the protecting group from the newly added L-alanine.
- Wash the resin with DMF and then with DCM.
- 5. Cleavage and Purification:
- Cleave the dipeptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
- The cleavage reaction is usually carried out for 2-3 hours at room temperature.
- Precipitate the crude peptide in cold diethyl ether and collect it by centrifugation.
- Purify the crude L-Alanyl-L-leucine by reversed-phase high-performance liquid chromatography (RP-HPLC).

Analytical Techniques

The purity and identity of synthesized **L-Alanyl-L-leucine** are confirmed using analytical techniques such as HPLC and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the standard method for assessing the purity of peptides.

Typical Experimental Conditions:



Parameter	Condition
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm)
Mobile Phase A	0.1% TFA in water
Mobile Phase B	0.1% TFA in acetonitrile
Gradient	A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes
Flow Rate	1.0 mL/min
Detection	UV absorbance at 210-220 nm
Column Temperature	25-40 °C

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structure of the dipeptide.

- ¹H NMR (Proton NMR): Provides information on the number and types of hydrogen atoms.
- 13C NMR (Carbon-13 NMR): Provides information on the carbon skeleton.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the dipeptide and confirm its identity.

Biological Activity and Signaling Pathways

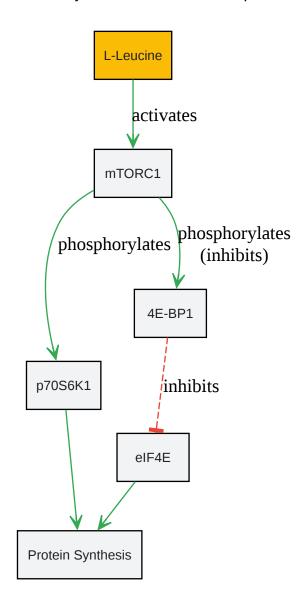
L-Alanyl-L-leucine is readily hydrolyzed in biological systems into its constituent amino acids, L-alanine and L-leucine. Therefore, its biological effects are primarily attributed to the actions of these individual amino acids. L-leucine, in particular, is a key signaling molecule in metabolism.

The mTOR Signaling Pathway

L-leucine is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[5][6]



The activation of mTOR complex 1 (mTORC1) by leucine initiates a cascade of phosphorylation events that ultimately lead to an increase in protein synthesis.



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Caption: Simplified diagram of the mTORC1 signaling pathway activated by L-leucine.

Mechanism of Action:

 Leucine Sensing: Intracellular leucine levels are sensed by proteins such as Sestrin2 and leucyl-tRNA synthetase (LRS).



- mTORC1 Activation: This sensing leads to the activation of the Rag GTPases, which recruit
 mTORC1 to the lysosomal surface where it is activated.[5]
- Downstream Phosphorylation: Activated mTORC1 phosphorylates two key downstream targets:
 - p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to the phosphorylation of ribosomal protein S6, enhancing the translation of specific mRNAs.
 - Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1
 causes it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E), allowing
 eIF4E to participate in the formation of the eIF4F complex, which is crucial for the initiation
 of cap-dependent translation.[5]

The net result of mTORC1 activation by leucine is an increase in the rate of protein synthesis, which is vital for muscle growth and maintenance.

In Vitro and In Vivo Studies on Leucine

Numerous studies have demonstrated the effects of leucine supplementation on protein metabolism:

- In Vitro: Leucine supplementation in cell culture has been shown to stimulate protein synthesis in various cell types, including muscle cells.[7]
- In Vivo: Studies in both animals and humans have shown that leucine supplementation can increase muscle protein synthesis, particularly in the context of aging and after exercise.[8]
 [9][10][11] For instance, leucine supplementation has been observed to improve muscle protein synthesis in elderly individuals.[10][11]

Applications in Research and Drug Development

The properties of **L-Alanyl-L-leucine** and its constituent amino acids make it a valuable tool in several areas:

• Cell Culture Media: As a source of essential amino acids, it can be included in cell culture media to support cell growth and protein production.



- Metabolic Studies: It can be used in studies investigating amino acid transport, metabolism, and signaling pathways.
- Drug Delivery: Dipeptides are sometimes explored as carriers for drug delivery due to their recognition by specific peptide transporters.
- Nutraceuticals and Sports Nutrition: Given the role of leucine in muscle protein synthesis, L-Alanyl-L-leucine could be investigated as a component of nutritional supplements aimed at promoting muscle growth and recovery.

Conclusion

L-Alanyl-L-leucine is a simple dipeptide with significant biological relevance, primarily due to the potent signaling properties of its constituent amino acid, L-leucine. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its application in research and development. The well-established role of leucine in activating the mTOR pathway provides a strong foundation for investigating the potential of **L-Alanyl-L-leucine** in various therapeutic and nutritional contexts. This technical guide provides the fundamental information required for scientists and professionals to effectively work with and explore the potential of this dipeptide.

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